Cas no 97944-37-1 (3-Chloro-5-methyl-4-nitropyridine 1-oxide)

3-Chloro-5-methyl-4-nitropyridine 1-oxide is a heterocyclic compound featuring a pyridine core functionalized with chloro, methyl, and nitro substituents, as well as an N-oxide group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups enhances its versatility in nucleophilic and electrophilic substitution reactions. The N-oxide moiety further modifies electronic properties, facilitating regioselective transformations. Its well-defined crystalline form ensures consistent purity, critical for precision applications. This compound is particularly useful in the development of bioactive molecules, offering a stable and synthetically accessible scaffold for further functionalization.
3-Chloro-5-methyl-4-nitropyridine 1-oxide structure
97944-37-1 structure
Product Name:3-Chloro-5-methyl-4-nitropyridine 1-oxide
CAS No:97944-37-1
MF:C6H5ClN2O3
MW:188.56850028038
CID:2820449
PubChem ID:13419570
Update Time:2025-10-28

3-Chloro-5-methyl-4-nitropyridine 1-oxide Chemical and Physical Properties

Names and Identifiers

    • 97944-37-1
    • 3-chloro-5-methyl-4-nitropyridin-1-ium-1-olate
    • 3-Chloro-5-methyl-4-nitropyridine 1-oxide
    • 3-Chloro-5-methyl-4-nitropyridine1-oxide
    • EN300-6743443
    • SCHEMBL18000467
    • Inchi: 1S/C6H5ClN2O3/c1-4-2-8(10)3-5(7)6(4)9(11)12/h2-3H,1H3
    • InChI Key: GGLTYQXBVZKQOW-UHFFFAOYSA-N
    • SMILES: ClC1=C[N+](=CC(C)=C1[N+](=O)[O-])[O-]

Computed Properties

  • Exact Mass: 187.9988697Da
  • Monoisotopic Mass: 187.9988697Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 71.3Ų

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Additional information on 3-Chloro-5-methyl-4-nitropyridine 1-oxide

Introduction to 3-Chloro-5-methyl-4-nitropyridine 1-oxide (CAS No. 97944-37-1)

3-Chloro-5-methyl-4-nitropyridine 1-oxide, identified by the Chemical Abstracts Service Number (CAS No.) 97944-37-1, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic nitro compound features a pyridine core modified with chloro, methyl, and nitro substituents, further functionalized by an N-oxide group. Its unique structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The molecular structure of 3-Chloro-5-methyl-4-nitropyridine 1-oxide encompasses a nitrogen-containing pyridine ring, which is a cornerstone in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The presence of a nitro group at the 4-position and a chloro group at the 3-position introduces electrophilic centers, enhancing reactivity in further synthetic transformations. Additionally, the 1-oxide functionality imparts stability while allowing for selective modifications, making this compound a versatile building block.

In recent years, the pharmaceutical industry has witnessed a surge in interest toward nitropyridine derivatives due to their diverse pharmacological properties. Studies have highlighted the potential of such compounds in addressing neurological disorders, infectious diseases, and cancer. For instance, modifications of the pyridine scaffold have led to the discovery of potent inhibitors targeting specific enzymes involved in disease pathways. The 3-Chloro-5-methyl-4-nitropyridine 1-oxide structure provides an excellent platform for exploring these therapeutic avenues.

One of the most compelling aspects of 3-Chloro-5-methyl-4-nitropyridine 1-oxide is its role as a precursor in synthesizing more complex molecules. Researchers have leveraged its reactivity to develop novel heterocycles with enhanced binding affinities and selectivity. The nitro group can be reduced to an amine, enabling further derivatization into pharmacophores recognized by biological targets. Similarly, the chloro substituent can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. These attributes make it indispensable in drug discovery pipelines.

The synthesis of 3-Chloro-5-methyl-4-nitropyridine 1-oxide typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps often include nitration, chlorination, and oxidation to introduce the characteristic substituents. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that researchers obtain high-quality material for their studies. These synthetic routes are continuously refined to meet the demands of modern pharmaceutical research.

Recent advancements in computational chemistry have further accelerated the exploration of 3-Chloro-5-methyl-4-nitropyridine 1-oxide derivatives. Molecular modeling techniques allow researchers to predict binding interactions and optimize lead compounds before experimental synthesis. This approach has significantly reduced time-to-market for new drugs by identifying promising candidates early in the discovery process. The integration of computational methods with traditional wet chemistry has become a cornerstone of modern drug development.

The agrochemical sector has also benefited from the versatility of 3-Chloro-5-methyl-4-nitropyridine 1-oxide. Derivatives of this compound have shown efficacy as intermediates in synthesizing herbicides and pesticides with improved environmental profiles. By focusing on sustainable chemistry practices, researchers aim to develop agrochemicals that are both effective and environmentally benign. This dual application underscores the broad utility of this compound across multiple industries.

In conclusion, 3-Chloro-5-methyl-4-nitropyridine 1-oxide (CAS No. 97944-37-1) represents a critical intermediate in pharmaceutical and agrochemical research. Its unique structural features enable diverse synthetic possibilities, making it a valuable tool for developing novel bioactive molecules. As research continues to evolve, this compound will undoubtedly play a pivotal role in addressing global health challenges through innovative chemical solutions.

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